((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
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Overview
Description
The compound ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol
is a unique chemical provided by Sigma-Aldrich . It has a linear formula of C9H18O1N2
.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formulaC9H18O1N2
. For a more detailed structural analysis, you may need to refer to a specialized database or resource.
Scientific Research Applications
Pharmaceutical Research: Anxiolytic and Antidepressant Candidate
This compound has been investigated as a potential anxiolytic and antidepressant drug candidate, known as CP-93,393 . It has undergone metabolism and excretion studies in cynomolgus monkeys, showing promise for future therapeutic applications. The compound undergoes extensive metabolism, leading to several metabolites that could contribute to its pharmacological effects.
Chemical Synthesis: Chiral Building Block
The chiral nature of ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol makes it a valuable building block in chemical synthesis . Its stereochemistry can be utilized to create complex molecules with specific three-dimensional orientations, which is crucial in the development of drugs that require high stereochemical purity.
Metabolic Studies: Identification of Novel Metabolites
In metabolic studies, this compound has helped identify novel metabolites after the cleavage of the pyrimidine ring . Understanding these metabolites is essential for drug development, as they can influence the efficacy and safety profile of the therapeutic agents.
Toxicology: Safety and Efficacy Profiling
In toxicological research, ((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol is used to profile the safety and efficacy of new drug formulations. Its metabolic pathways and excretion profiles provide valuable data for assessing potential risks and side effects .
Safety And Hazards
properties
IUPAC Name |
[(7S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrazin-7-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-7-8-1-2-9-5-10-3-4-11(9)6-8/h8-10,12H,1-7H2/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKDDYAECHPPRM-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN2C1CNCC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN2[C@@H]1CNCC2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932471 |
Source
|
Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((7S,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-7-YL)methanol | |
CAS RN |
145012-50-6 |
Source
|
Record name | (Octahydro-2H-pyrido[1,2-a]pyrazin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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